molecular formula C9H12O4S B2965230 2,4-Dimethoxy-3-methylbenzenesulfinic acid CAS No. 102333-52-8

2,4-Dimethoxy-3-methylbenzenesulfinic acid

Cat. No. B2965230
CAS RN: 102333-52-8
M. Wt: 216.25
InChI Key: SSARTVLNSZVQNH-UHFFFAOYSA-N
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Description

2,4-Dimethoxy-3-methylbenzenesulfinic acid (DMSA) is a sulfonic acid compound with the molecular formula C9H12O4S and a molecular weight of 216.25 . It has gained attention in research and industry due to its unique physical and chemical properties, as well as its potential applications in various fields, ranging from pharmaceuticals to organic electronic materials.

Scientific Research Applications

Applications in Energy Storage

  • Redox Flow Batteries : Derivatives of dimethoxybenzene, including 2,4-Dimethoxy-3-methylbenzenesulfinic acid, are explored as catholyte materials in non-aqueous redox flow batteries. They offer high chemical stability and improved solubility in charged states, enhancing the battery's performance (Zhang et al., 2017).

Applications in Chemistry and Material Science

  • Synthesis of Complex Molecules : Dimethoxybenzene derivatives are used in the synthesis of complex molecular structures such as 1,2-diamino-4,5-dimethoxybenzene and various quinoxaline derivatives. These compounds have applications in chromatographic assays and other analytical techniques (McLellan & Thornalley, 1992).
  • Catalysts in Alcohol Oxidation : Sulfonated Schiff base copper(II) complexes, derived from compounds like 2-hydroxy-3-methoxybenzaldehyde, are used as efficient and selective catalysts in alcohol oxidation. This has significant implications in organic synthesis (Hazra et al., 2015).

Applications in Pharmacology and Biomedicine

  • Anti-Cancer Research : Certain dimethoxy-N-phenylbenzenesulfonamide derivatives have shown potential as inhibitors in the hypoxia-inducible factor-1 (HIF-1) pathway, indicating their potential use in anti-cancer therapies (Mun et al., 2012).
  • Synthetic Sulfonamide Anticancer Agents : Novel sulfonamide compounds, such as 3,4-dimethoxy-N-[(2,2-dimethyl-2H-chromen-6-yl)methyl]-N-phenylbenzenesulfonamide, have demonstrated significant in vitro and in vivo anti-cancer activities, particularly against pancreatic cancer (Wang et al., 2012).

properties

IUPAC Name

2,4-dimethoxy-3-methylbenzenesulfinic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O4S/c1-6-7(12-2)4-5-8(14(10)11)9(6)13-3/h4-5H,1-3H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSARTVLNSZVQNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1OC)S(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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